molecular formula C16H17N3O5S2 B2580491 5-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 1170525-41-3

5-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B2580491
CAS No.: 1170525-41-3
M. Wt: 395.45
InChI Key: IJWAKCQHPJXRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide backbone substituted with a dimethylsulfamoyl group at position 5 of the furan ring and a 6-ethoxy-1,3-benzothiazol-2-yl group at the amide nitrogen. The benzothiazole moiety is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity . The dimethylsulfamoyl group may enhance solubility and metabolic stability compared to nitro or halogen substituents seen in analogous compounds .

Properties

IUPAC Name

5-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-4-23-10-5-6-11-13(9-10)25-16(17-11)18-15(20)12-7-8-14(24-12)26(21,22)19(2)3/h5-9H,4H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWAKCQHPJXRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a furan ring, a benzothiazole moiety, and a dimethylsulfamoyl group. Its structural complexity allows for diverse interactions with biological targets, which is crucial for its activity.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated that derivatives of benzothiazole and furan can inhibit the proliferation of cancer cells. For instance, compounds tested on human lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results in both 2D and 3D cultures with varied IC50 values indicating their effectiveness against tumor growth .

Table 1: IC50 Values of Related Compounds in Antitumor Studies

Compound IDCell LineIC50 (μM) - 2DIC50 (μM) - 3D
5A5496.26 ± 0.3320.46 ± 8.63
6HCC8276.48 ± 0.1116.00 ± 9.38
9NCI-H358ModerateHigh

These results suggest that the compound may interact with DNA or cellular receptors, leading to apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial potential of compounds featuring benzothiazole has been documented, with studies showing effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structural components likely contribute to its ability to penetrate bacterial membranes and disrupt cellular processes .

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
5Escherichia coliLow
6Staphylococcus aureusModerate

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth or bacterial metabolism by binding to their active sites.
  • DNA Interaction : Similar compounds have shown the ability to bind within the minor groove of DNA, potentially leading to interference with replication and transcription processes .
  • Signal Transduction Modulation : The compound may alter signaling pathways by interacting with cellular receptors.

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study evaluated a series of furan derivatives for their cytotoxic effects on lung cancer cell lines, demonstrating that modifications to the benzothiazole structure could enhance activity .
  • Another investigation focused on the antimicrobial properties of similar compounds, finding effective inhibition against various pathogens .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents/Modifications Reported Activity Reference
Target Compound Furan-2-carboxamide 5-(Dimethylsulfamoyl), 6-ethoxybenzothiazol-2-yl Not explicitly reported -
83c (N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide) Furan-2-carboxamide 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl MIC = 9.87 μM (MDR-TB strain)
ZINC27742665 (5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide) Pyrimidine-4-carboxamide 5-bromo, 2-methylsulfanyl, 6-ethoxybenzothiazol-2-yl No activity data provided
AS601245 (1,3-benzothiazol-2-yl acetonitrile derivative) Benzothiazole Pyrimidinyl-ethylamino substituent JNK inhibitor (IC₅₀ = 70 nM)
Preparation 7AX (N-(5-(3-cyano-6-nitroquinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide) Furan-2-carboxamide Quinolinyl-amino-pyrimidinyl linkage Antiviral or kinase inhibition (implied)
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives Benzothiazole-acetamide Trifluoromethyl, methoxy-phenyl groups Not specified; likely kinase targets

Key Observations

Solubility and Metabolic Stability

  • The dimethylsulfamoyl group in the target compound likely enhances water solubility compared to the nitro group in 83c or the bromo substituent in ZINC27742665 .
  • The ethoxy group on the benzothiazole ring may reduce metabolic oxidation relative to methylsulfanyl or trifluoromethyl groups seen in analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.